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Compound Focus: Bastadin 10

CAS No.: 127687-08-5

Cat. No.: S634368

Understanding which structural elements are critical for activity is key for drug development. Research on

bastadin-5 and its synthetic analogs has revealed important SAR insights, summarized in the table below.

Compound / Core Structure / Biological .
e .. Key SAR Insight
Analog Modification Activity (RyR1)
Bastadin-5 28-membered macro- Agonist (ECso = The full natural product; most active
(Natural) dilactam [1] 2.2 uM) [1] isolated bastadin.
Bastadin-19 Constitutional isomer of Inactive (ECso Demonstrates high activity
(Natural) Bastadin-5 [1] >100 uM) [1] dependence on specific spatial
arrangement.
Synthetic 14-membered ring; Agonist (ECso = The dibromocatechol ether moiety is a
Analog (*)-7 simplified "western" 11 pM) [1] key pharmacophore; ketoxime group
catechol ether [1] is not essential for activity.
Synthetic 18-membered ring; Potent Small structural changes can switch
Analog 14 achiral analog [1] Antagonist (ICso  activity from agonist to potent
=6 uM) [1] antagonist.

Experimental Protocols for Key Assays
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For researchers aiming to replicate or build upon this work, here are methodologies for core functional and

structural analyses.

Ryanodine Receptor Binding Assay

This assay measures the modulation of the RyR1/FKBP12 complex, which correlates with the functional

open state of the calcium channel [1].

¢ Principle: The binding of [3H]-ryanodine to its receptor is known to be enhanced by channel agonists
and inhibited by antagonists.
e Procedure:

o Membrane Preparation: Isolate skeletal heavy sarcoplasmic reticulum (SR) membranes from
rabbit muscle, which contain the RyR1/FKBP12 complex.

o Incubation: Incubate SR membranes with the test compound (e.g., bastadin or analog) and a
fixed concentration of [3H]-ryanodine in a suitable buffer.

o Separation & Measurement: Terminate the reaction by filtration through glass-fiber filters to
separate bound from free [3H]-ryanodine. The amount of radioactivity retained on the filters is
measured using a liquid scintillation counter.

o Data Analysis: Calculate the ECso (for agonists) or ICso (for antagonists) by analyzing the
concentration-response curve of the test compound.

Workflow for Isolation and Structural Characterization

This general protocol outlines the steps for isolating and identifying bastadins from marine sponge material

[2] [3].
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Diagram illustrating the multi-step workflow for isolating and characterizing bastadins from marine sponge

material.

e Extraction: Fresh or frozen sponge tissue is typically extracted repeatedly with solvents like
methanol (MeOH) or dichloromethane/methanol (CH2Cl2/MeOH) mixtures [2] [3].

¢ Fractionation: The crude extract is often subjected to solvent partitioning (e.g., between H20 and n-
BuOH) or initial open-column chromatography (e.g., Vacuum Liquid Chromatography) to obtain
fractions enriched with bromotyrosine compounds [2].

¢ Purification: Further purification of active fractions is achieved using techniques such as High-
Performance Countercurrent Chromatography (HPCCC) and preparative High-Performance Liquid
Chromatography (HPLC) [3].

e Structural Elucidation:

o High-Resolution Mass Spectrometry (HRMS): Used to determine the molecular formula [2].

o NMR Spectroscopy: 1D (*H, 3C) and 2D (gCOSY, gHMBC) NMR experiments are critical for
determining the planar structure and connectivity [2].

o Dereplication: The creation and use of a bastadin-specific NMR database, which catalogues
chemical shifts for common aromatic and HI substructures, can greatly speed up the
identification of known compounds and the recognition of new analogs [2].

e Stereochemical Analysis: The configuration (E or Z) of the oxime group in the HI side chain can be
determined using 3C NMR, as the allylic methylene carbon resonates at 8C = 28 for the E
configuration and dC = 36 for the Z configuration [2].
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Diagram showing the iterative research workflow from compound discovery to lead optimization. This
workflow visualizes the non-linear, iterative process of translating a natural product into a potential drug

candidate, highlighting the critical role of synthetic chemistry and functional screening.

Future Research Directions

Current evidence opens several promising avenues for future research:

¢ Elucidate the precise binding site of bastadins on the massive RyR1/FKBP12 complex, which
remains unidentified [1].

¢ Explore multi-target activities, as bastadins have shown cytotoxic and antiparasitic effects that may
be independent of RyR modulation [2].

¢ Investigate the true natural configuration of the oxime group, as there is evidence that the
commonly isolated (E,E)-forms may be artifacts, with (Z,Z) being the original metabolite [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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